PF-04995274

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Pharmacology

The molecule contains several functional groups that are commonly found in bioactive molecules. These include the tetrahydrofuran ring, the benzisoxazole ring, and the piperidine ring. Molecules containing these groups have been shown to have a variety of pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory properties , , . Further research would be needed to determine if (R)-4-((4-(((4-(Tetrahydrofuran-3-yloxy)-1,2-benzisoxazol-3-yl)oxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol) possesses any of these activities.

Material Science

The molecule also contains a hydroxyl group and an ether linkage. These functional groups can be involved in hydrogen bonding and other interactions, which could potentially be useful in the design of new materials with specific properties.

PF-04995274 is a chemical compound classified as a partial agonist of the serotonin receptor subtypes, particularly the 5-HT4 receptor. This compound belongs to the class of organic compounds known as benzisoxazoles, characterized by a benzene ring fused to an isoxazole structure. The specific structure of PF-04995274 includes a tetrahydrofuran moiety, which contributes to its pharmacological profile and potential therapeutic applications in mental health disorders, particularly treatment-resistant depression and Alzheimer's disease .

- Nucleophilic Substitution: The presence of the tetrahydrofuran group allows for nucleophilic attack at the benzisoxazole ring.

- Hydrolysis: In aqueous environments, PF-04995274 can hydrolyze, affecting its stability and bioavailability.

- Oxidation: The compound may also be susceptible to oxidative reactions, which can alter its pharmacological properties.

These reactions are critical in understanding the compound's stability, efficacy, and metabolism in biological systems.

PF-04995274 exhibits significant biological activity through its interaction with serotonin receptors. As a partial agonist of the 5-HT4 receptor, it has been shown to enhance serotonin signaling, which is pivotal in mood regulation and cognitive functions. Clinical studies have indicated that PF-04995274 may improve emotional processing in patients with major depressive disorder who are resistant to traditional antidepressant therapies. Its mechanism involves modulating neurotransmitter release and enhancing cognitive performance .

The synthesis of PF-04995274 has been documented through multiple routes. A notable method involves:

- Formation of 4-Fluorobenzisoxazol-3-one: This is achieved through the reaction of 4-fluoroaniline with isocyanate derivatives.

- Coupling with Tetrahydrofuran: The tetrahydrofuran moiety is introduced via nucleophilic substitution reactions on the benzisoxazole framework.

These synthetic routes have been optimized to enhance yield and purity, making PF-04995274 suitable for clinical investigations .

PF-04995274 is primarily investigated for its potential applications in:

- Treatment-Resistant Depression: It aims to provide an alternative for patients who do not respond to conventional antidepressants.

- Cognitive Impairment in Alzheimer’s Disease: Its ability to enhance serotonin signaling may improve cognitive functions and emotional processing in affected individuals.

Ongoing clinical trials are assessing its efficacy and safety in these contexts .

Research on PF-04995274 has focused on its interactions with various biological systems:

- Serotonin Receptors: It specifically interacts with 5-HT4 receptors, influencing neurotransmitter dynamics.

- Drug Interactions: Studies have evaluated its compatibility with standard antidepressants, suggesting that it may enhance their effects without significant adverse interactions .

These interaction studies are crucial for understanding the compound's therapeutic potential and safety profile.

PF-04995274 shares structural and functional similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

| Compound Name | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| SB-207266 | Benzisoxazole | 5-HT4 receptor agonist | More potent but less selective than PF-04995274 |

| Prucalopride | Benzopyran | 5-HT4 receptor agonist | Primarily used for gastrointestinal disorders |

| Trazodone | Phenylpiperazine | Serotonin antagonist/agonist | Primarily an antidepressant but acts on multiple serotonin receptors |

PF-04995274 stands out due to its targeted action on the 5-HT4 receptor and its potential applications in both depression and cognitive enhancement, distinguishing it from other similar compounds that may have broader or different therapeutic targets .

Molecular Structure and Formula (C23H32N2O6)

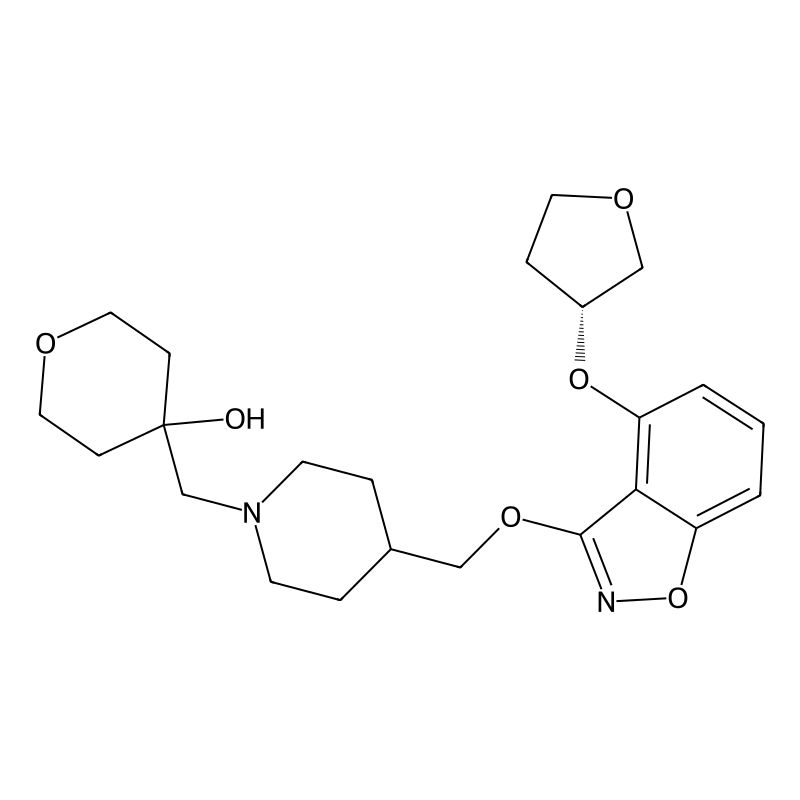

PF-04995274 is an organic compound with the molecular formula C23H32N2O6, representing a complex heterocyclic structure that incorporates multiple ring systems and functional groups [1] [2]. The molecular architecture of this compound features a benzoxazole core system that serves as the central structural framework, with additional heterocyclic rings including piperidine, tetrahydrofuran, and tetrahydropyran moieties [1] [3]. The molecule contains a total of 23 carbon atoms, 32 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms, arranged in a specific three-dimensional configuration that determines its chemical and physical properties [1] [2].

The structural complexity of PF-04995274 arises from the interconnection of these distinct ring systems through ether linkages and carbon-carbon bonds [1]. The benzoxazole unit represents a fused bicyclic aromatic system containing both nitrogen and oxygen heteroatoms, while the piperidine ring serves as a saturated six-membered nitrogen-containing heterocycle [3]. The tetrahydrofuran ring contributes a five-membered oxygen heterocycle, and the tetrahydropyran ring provides a six-membered oxygen-containing cycle with an associated tertiary alcohol functionality [1] [2].

IUPAC Nomenclature and Systematic Identification

Primary Designation: 4-[[4-[[4-[(3R)-oxolan-3-yl]oxy-1,2-benzoxazol-3-yl]oxymethyl]piperidin-1-yl]methyl]oxan-4-ol

The International Union of Pure and Applied Chemistry nomenclature for PF-04995274 follows systematic naming conventions that precisely describe the molecular structure and stereochemical configuration [1] [2]. The primary IUPAC designation is 4-[[4-[[4-[(3R)-oxolan-3-yl]oxy-1,2-benzoxazol-3-yl]oxymethyl]piperidin-1-yl]methyl]oxan-4-ol, which systematically identifies each structural component and their interconnections [1] [3].

This nomenclature begins with the oxan-4-ol portion, indicating the six-membered oxygen-containing ring with a hydroxyl group at the 4-position [1]. The systematic name incorporates the stereochemical designation (3R) for the oxolan ring, specifying the absolute configuration at the stereogenic center [1] [2]. The benzoxazol-3-yl component identifies the fused aromatic heterocyclic system, while the piperidin-1-yl designation describes the saturated nitrogen heterocycle [3].

Alternative Nomenclature Systems

Alternative nomenclature systems provide additional systematic approaches to naming PF-04995274, reflecting different organizational principles and naming conventions [2] [3]. One alternative designation uses the tetrahydrofuran terminology: (R)-4-((4-(((4-(Tetrahydrofuran-3-yloxy)-1,2-benzisoxazol-3-yl)oxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol [2]. This nomenclature emphasizes the tetrahydrofuran and tetrahydropyran ring systems using their common names rather than the oxolan and oxan designations [2].

Additional systematic identifiers include the simplified form 4-((4-((4-((3R)-oxolan-3-yl)oxy-1,2-benzoxazol-3-yl)oxymethyl)piperidin-1-yl)methyl)oxan-4-ol, which maintains the stereochemical information while presenting a slightly modified structural description [2] [3]. The Chemical Abstracts Service registry number 1331782-27-4 provides a unique numerical identifier for the compound, ensuring unambiguous identification across chemical databases and literature [1] [2].

Physical Properties

Molecular Weight (432.5 g/mol)

The molecular weight of PF-04995274 is precisely determined to be 432.5 grams per mole, calculated from the sum of the atomic masses of all constituent atoms according to the molecular formula C23H32N2O6 [1] [2] [4]. This molecular weight value has been consistently reported across multiple authoritative chemical databases, including PubChem and DrugBank, ensuring accuracy and reliability [1] [2]. The molecular weight determination is based on the International Union of Pure and Applied Chemistry atomic weight standards, providing a standardized reference for quantitative chemical calculations [1].

The relatively high molecular weight of 432.5 grams per mole reflects the substantial size and complexity of the PF-04995274 molecule, which incorporates multiple ring systems and heteroatoms [1] [2]. This molecular weight places the compound in the range typical for pharmaceutical molecules, particularly those designed for central nervous system applications [3]. The precise molecular weight value is essential for accurate stoichiometric calculations, analytical method development, and pharmaceutical formulation considerations [4].

Melting Point and Solubility Profile

The physical properties of PF-04995274 include its appearance as a white to beige powder under standard conditions, with demonstrated high purity levels exceeding 98% when analyzed by high-performance liquid chromatography methods [4] [6]. The compound exhibits specific solubility characteristics that are relevant to its chemical behavior and potential applications [4] [6]. In dimethyl sulfoxide, PF-04995274 demonstrates good solubility at concentrations up to 20 milligrams per milliliter, producing clear solutions suitable for analytical and research applications [6] [27].

The solubility profile of PF-04995274 reflects the balance between hydrophilic and lipophilic structural elements within the molecule [6]. The presence of multiple oxygen-containing heterocycles and the tertiary alcohol functionality contribute to the compound's ability to form hydrogen bonds with polar solvents [6]. Storage recommendations specify maintenance at -20°C for powder forms to ensure stability over extended periods, typically up to three years under appropriate conditions [4] [6].

Octanol-Water Partition Coefficient (XLogP3)

The octanol-water partition coefficient represents a critical physicochemical parameter for PF-04995274, providing insight into the compound's hydrophobicity and membrane permeability characteristics [21] [37]. The XLogP3 method represents an advanced computational approach for calculating partition coefficients, incorporating atom-additive principles with correction factors for intermolecular interactions [37] [38]. This method demonstrates improved accuracy over previous versions through implementation of an optimized atom typing scheme and calibration on expanded training datasets [37] [39].

The XLogP3 algorithm calculates the partition coefficient by summing contributions from each atom in the PF-04995274 molecule, categorizing atoms into specific types and accounting for terminal groups and correction factors [38]. The calculation considers internal hydrogen bonding effects and molecular interactions that influence the compound's distribution between octanol and water phases [38]. The partition coefficient value provides essential information for understanding the compound's pharmacokinetic properties and membrane permeation characteristics [21] [23].

Stereochemistry and Conformational Analysis

Stereogenic Centers and R/S Configuration

PF-04995274 contains a single stereogenic center located at the 3-position of the tetrahydrofuran (oxolan) ring, which exhibits R-configuration according to the Cahn-Ingold-Prelog priority rules [1] [2] [34]. The stereochemical assignment follows systematic evaluation of the four substituents attached to the chiral carbon atom, with priority determination based on atomic numbers of directly bonded atoms [34]. The R-configuration designation indicates that when the molecule is oriented with the lowest priority group (hydrogen) pointing away from the observer, the remaining three groups are arranged in a clockwise sequence when ordered by decreasing priority [34].

The stereochemical integrity of the R-configuration at the tetrahydrofuran ring is essential for the compound's biological activity and molecular recognition properties [1] [34]. The three-dimensional arrangement of atoms around the stereogenic center influences the overall molecular shape and determines how PF-04995274 interacts with biological targets [34]. The absolute configuration is maintained through careful synthetic procedures and is verified through analytical techniques including nuclear magnetic resonance spectroscopy and optical rotation measurements [34].

Computational Chemistry Studies

Molecular Modeling and Quantum Chemical Calculations

Computational chemistry approaches provide detailed insights into the electronic structure and molecular properties of PF-04995274 through application of quantum mechanical methods [10] [11] [16]. Density functional theory calculations using hybrid functionals such as B3PW91 with triple-zeta valence polarization basis sets enable accurate determination of molecular geometries and electronic properties [16]. These quantum chemical calculations reveal the distribution of electron density throughout the molecule and identify regions of high and low electron density that influence chemical reactivity [16].

Molecular modeling studies employ both quantum mechanical and molecular mechanical methods to investigate the structural and energetic properties of PF-04995274 [10] [11]. Geometry optimization procedures determine the most stable molecular conformations by minimizing the total energy with respect to all atomic coordinates [16]. The calculated molecular geometries provide accurate bond lengths, bond angles, and dihedral angles that characterize the three-dimensional structure of the compound [16].

Electronic Structure and Charge Distribution

The electronic structure of PF-04995274 can be analyzed through quantum chemical calculations that reveal the molecular orbital energies, electron density distributions, and electrostatic potential surfaces [16] [20]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide information about the compound's electronic excitation properties and chemical reactivity [16]. Charge distribution analysis identifies the partial atomic charges throughout the molecule, highlighting electronegative oxygen and nitrogen atoms that serve as potential hydrogen bond acceptors [18] [20].

The dipole moment calculation provides a measure of the overall charge separation within the PF-04995274 molecule, indicating the degree of polarity and potential for electrostatic interactions [18] [20]. The electrostatic potential map reveals regions of positive and negative electrostatic potential that govern intermolecular interactions and molecular recognition processes [20]. These electronic structure calculations contribute to understanding the compound's physicochemical properties and provide a theoretical foundation for predicting its behavior in chemical and biological systems [16] [20].

Data Tables

Table 1: Basic Chemical Properties of PF-04995274

| Property | Value |

|---|---|

| Molecular Formula | C23H32N2O6 |

| IUPAC Name | 4-[[4-[[4-[(3R)-oxolan-3-yl]oxy-1,2-benzoxazol-3-yl]oxymethyl]piperidin-1-yl]methyl]oxan-4-ol |

| CAS Number | 1331782-27-4 |

| PubChem CID | 53354764 |

| InChI Key | WLLOFQROROXOMO-GOSISDBHSA-N |

| SMILES | OC1(CN2CCC(COC3=NOC4=CC=CC(O[C@@H]5CCOC5)=C34)CC2)CCOCC1 |

Table 2: Physical Properties of PF-04995274

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 432.5 g/mol | PubChem/DrugBank |

| Appearance | White to beige powder | Sigma-Aldrich |

| Purity (HPLC) | ≥98% | Sigma-Aldrich |

| Storage Temperature | -20°C (powder) | Selleck Chemicals |

| Solubility in DMSO | 20 mg/mL (clear) | Sigma-Aldrich |

| Flash Point | Not applicable | Sigma-Aldrich |

Table 3: Structural Components of PF-04995274

| Structural Component | Location in Molecule | Configuration/Properties |

|---|---|---|

| Benzoxazole Ring | Central aromatic heterocycle | Fused benzene-oxazole system |

| Piperidine Ring | Linker between benzoxazole and tetrahydropyran | Saturated six-membered nitrogen heterocycle |

| Tetrahydrofuran (Oxolan) Ring | Substituent on benzoxazole | Five-membered oxygen heterocycle |

| Tetrahydropyran (Oxan) Ring | Terminal group with hydroxyl | Six-membered oxygen heterocycle with tertiary alcohol |

| Stereocenter | C3 of tetrahydrofuran ring | R-configuration at C3 position |